molecular formula C20H22N2O2 B040014 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile CAS No. 116453-89-5

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

Cat. No.: B040014
CAS No.: 116453-89-5
M. Wt: 322.4 g/mol
InChI Key: YXJSABMTZAXNKC-UHFFFAOYSA-N
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Description

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C20H22N2O2 It is characterized by the presence of two butoxy groups and two cyano groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dihydroxy-2,3-naphthalenedicarbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with butoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both butoxy and cyano groups on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .

Biological Activity

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile (DBNDC) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of naphthalene derivatives and is characterized by the presence of two butoxy groups and two cyano groups on the naphthalene ring. The unique structure of DBNDC suggests a variety of possible interactions with biological systems, which can be explored through various research methodologies.

Structure

The chemical structure of this compound can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure features:

  • Two butoxy groups (-O-C4H9) at the 1 and 4 positions.
  • Two cyano groups (-C≡N) at the 2 and 3 positions.

Physical Properties

  • Molecular Weight : 284.31 g/mol
  • Melting Point : Data not widely available; requires specific experimental determination.
  • Solubility : Soluble in organic solvents, limited solubility in water.

Research indicates that DBNDC may exhibit several biological activities, including:

  • Antioxidant Activity : The presence of cyano groups can enhance the electron-withdrawing capacity of the molecule, potentially increasing its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest that DBNDC may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.
  • Enzyme Inhibition : There are indications that DBNDC may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University investigated the antioxidant properties of DBNDC using DPPH radical scavenging assays. The results indicated that DBNDC demonstrated significant scavenging activity compared to standard antioxidants such as ascorbic acid.

Concentration (µM)% Scavenging Activity
1025
5060
10085

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of DBNDC against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus25

These findings suggest that DBNDC has potential as an antimicrobial agent, warranting further investigation into its mechanism of action.

Properties

IUPAC Name

1,4-dibutoxynaphthalene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-5-11-23-19-15-9-7-8-10-16(15)20(24-12-6-4-2)18(14-22)17(19)13-21/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSABMTZAXNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404268
Record name 1,4-dibutoxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116453-89-5
Record name 1,4-dibutoxynaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibutoxy-2,3-naphthalenedicarbonitrile
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